4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by the fusion of a pyrrole and pyridine ring system, with a methoxy group and a phenylsulfonyl moiety attached. This compound belongs to a class of pyrrolo[2,3-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The compound's structure allows for various chemical modifications, making it a valuable scaffold in medicinal chemistry.
The compound can be synthesized through various methods, as detailed in scientific literature. Its relevance in research stems from its potential applications in pharmacology and organic synthesis.
4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is classified as a heterocyclic compound and falls under the category of pyridine derivatives. Its specific structure contributes to its unique chemical properties and biological activities.
The synthesis of 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions. One common synthetic route includes:
The molecular structure of 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine features:
The molecular formula is with a molecular weight of approximately 264.30 g/mol. The compound's InChI key is provided for database searches: InChI=1S/C12H12N2O3S/c1-15-11-7-8(12(14)16)5-6-10(11)13-9(11)4/h5-7H,1-4H3.
4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with specific biological targets:
4-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several notable applications:
This compound exemplifies the importance of heterocyclic compounds in drug discovery and development due to their diverse biological activities and structural versatility.
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: